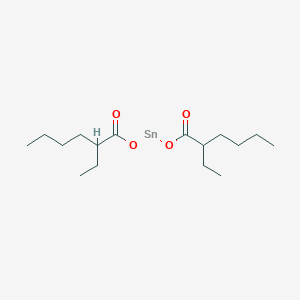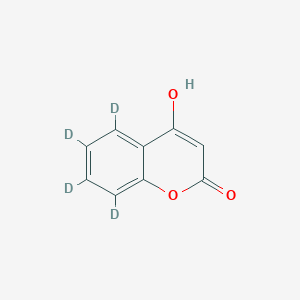
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide is a complex organophosphorus compound It is known for its unique structure, which includes a phosphanyl group and an imidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide typically involves multiple steps. One common method includes the reaction of 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethylimidazolium chloride with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The phosphanyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can act as a ligand in transition metal-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Bases: Potassium tert-butoxide, sodium hydride.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Palladium, nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in coupling reactions, the product would typically be a new carbon-carbon bond formed between two organic fragments.
Aplicaciones Científicas De Investigación
2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism by which 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The phosphanyl group donates electron density to the metal center, stabilizing it and enhancing its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
- 2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole
Uniqueness
What sets 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide apart from similar compounds is its imidazolium core, which provides additional stability and unique electronic properties. This makes it particularly effective in catalytic applications where both stability and reactivity are crucial.
Propiedades
Fórmula molecular |
C42H64IN2P |
|---|---|
Peso molecular |
754.8 g/mol |
Nombre IUPAC |
[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethylimidazol-1-ium-2-yl]methyl-dicyclohexylphosphane;iodide |
InChI |
InChI=1S/C42H64N2P.HI/c1-28(2)36-23-17-24-37(29(3)4)41(36)43-32(9)33(10)44(42-38(30(5)6)25-18-26-39(42)31(7)8)40(43)27-45(34-19-13-11-14-20-34)35-21-15-12-16-22-35;/h17-18,23-26,28-31,34-35H,11-16,19-22,27H2,1-10H3;1H/q+1;/p-1 |
Clave InChI |
VWLUMWYDUCQDBT-UHFFFAOYSA-M |
SMILES canónico |
CC1=C([N+](=C(N1C2=C(C=CC=C2C(C)C)C(C)C)CP(C3CCCCC3)C4CCCCC4)C5=C(C=CC=C5C(C)C)C(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)



![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)


![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)

![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
